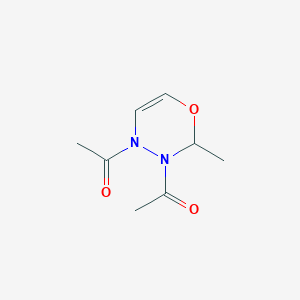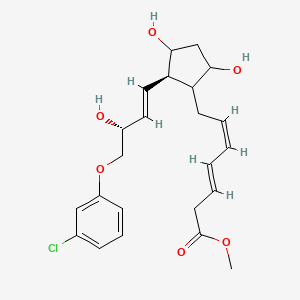
1-(Ethenyloxy)-2-nitrobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethenyloxy)-2-nitrobutane is an organic compound characterized by the presence of an ethenyloxy group and a nitro group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethenyloxy)-2-nitrobutane can be synthesized through several methods. One common approach involves the reaction of 2-nitrobutane with ethenyl alcohol under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the ethenyloxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethenyloxy)-2-nitrobutane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group converted to an amine.
Substitution: Various substituted ethenyloxy derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Ethenyloxy)-2-nitrobutane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Ethenyloxy)-2-nitrobutane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethenyloxy group can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways and molecular processes.
Comparison with Similar Compounds
1-(Methoxy)-2-nitrobutane: Similar structure but with a methoxy group instead of an ethenyloxy group.
1-(Ethenyloxy)-2-nitropropane: Similar structure but with a propane backbone instead of butane.
1-(Ethenyloxy)-2-nitroethane: Similar structure but with an ethane backbone instead of butane.
Uniqueness: 1-(Ethenyloxy)-2-nitrobutane is unique due to the combination of its ethenyloxy and nitro groups, which confer distinct chemical reactivity and potential applications. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
64566-31-0 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1-ethenoxy-2-nitrobutane |
InChI |
InChI=1S/C6H11NO3/c1-3-6(7(8)9)5-10-4-2/h4,6H,2-3,5H2,1H3 |
InChI Key |
IJXAYVDFVHLYMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC=C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


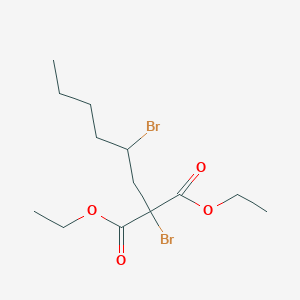
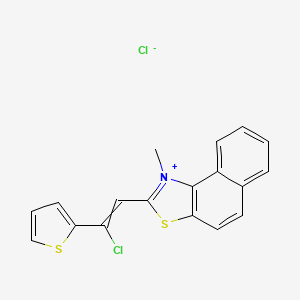
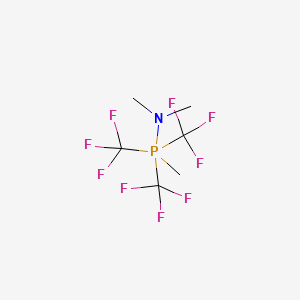
![2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione](/img/structure/B14495749.png)
![2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14495752.png)
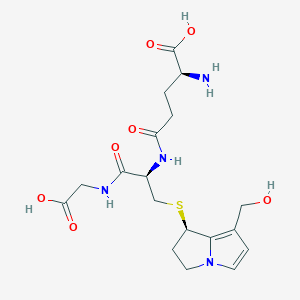

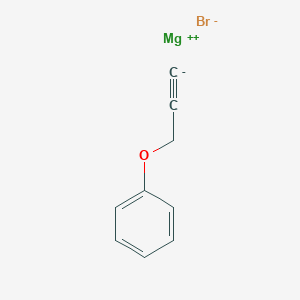
![3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone](/img/structure/B14495777.png)
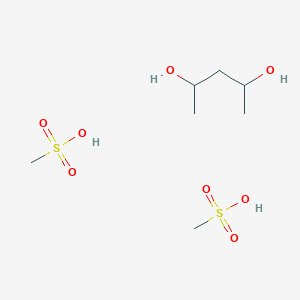
![Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B14495779.png)
